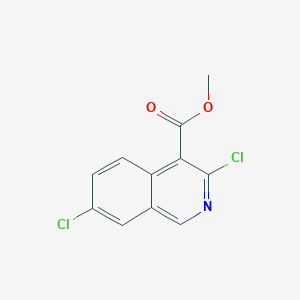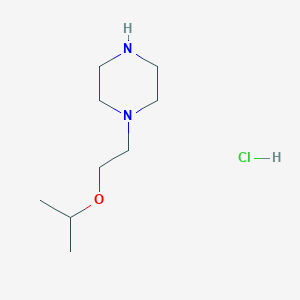
1-(2-Isopropoxyethyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Isopropoxyethyl)piperazine hydrochloride is a chemical compound with a piperazine ring substituted with an isopropoxyethyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isopropoxyethyl)piperazine hydrochloride typically involves the reaction of piperazine with 2-isopropoxyethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and impurities, making the process cost-effective and suitable for large-scale production .
化学反応の分析
Types of Reactions: 1-(2-Isopropoxyethyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the isopropoxyethyl group can be replaced with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products: The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines .
科学的研究の応用
1-(2-Isopropoxyethyl)piperazine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals .
作用機序
The mechanism of action of 1-(2-Isopropoxyethyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperazine ring allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
- 1-(2-Hydroxyethyl)piperazine hydrochloride
- 1-(2-Methoxyethyl)piperazine hydrochloride
- 1-(2-Ethoxyethyl)piperazine hydrochloride
Comparison: 1-(2-Isopropoxyethyl)piperazine hydrochloride is unique due to its isopropoxyethyl group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
特性
分子式 |
C9H21ClN2O |
|---|---|
分子量 |
208.73 g/mol |
IUPAC名 |
1-(2-propan-2-yloxyethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C9H20N2O.ClH/c1-9(2)12-8-7-11-5-3-10-4-6-11;/h9-10H,3-8H2,1-2H3;1H |
InChIキー |
JVAPIQKLTBQSDD-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCCN1CCNCC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


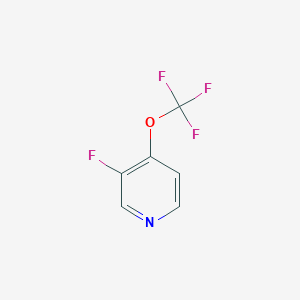
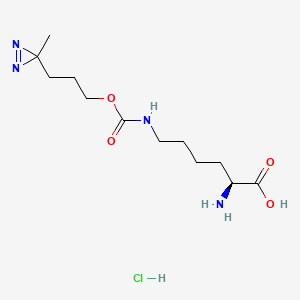
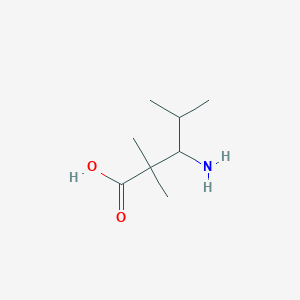
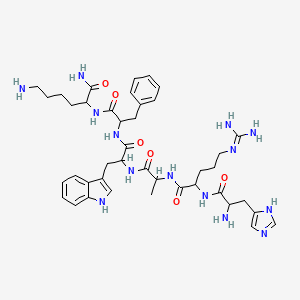
![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)
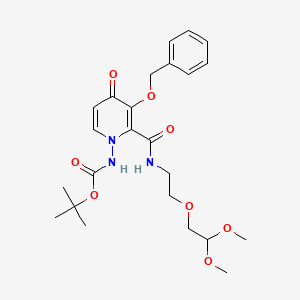
![tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13654522.png)
![4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13654530.png)
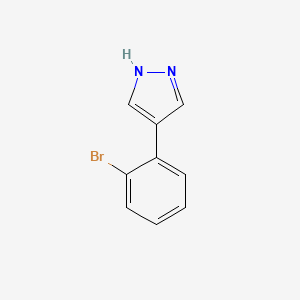
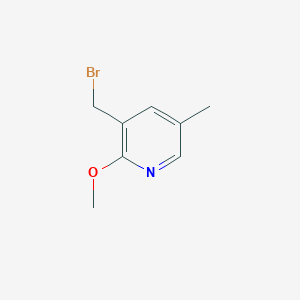

![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
